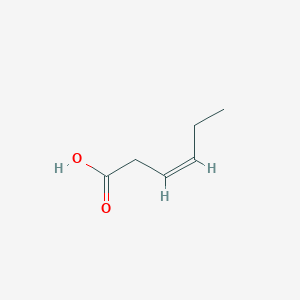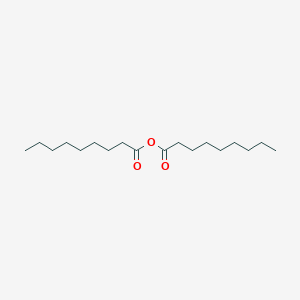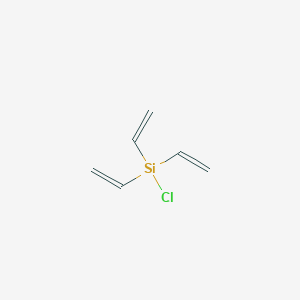
三乙烯基氯硅烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trivinylchlorosilane is an organosilicon compound with the chemical formula C6H9ClSi . It is a colorless or yellow liquid that is soluble in a variety of organic solvents, such as benzene, methanol, ethanol, etc . It is stable in air but may react with water to produce hydrochloric acid .
Molecular Structure Analysis
The molecular structure of Trivinylchlorosilane includes a total of 16 bonds. There are 7 non-H bonds, 3 multiple bonds, 3 rotatable bonds, and 3 double bonds .Physical And Chemical Properties Analysis
Trivinylchlorosilane has a molecular weight of 144.67 g/mol . It has a density of 0.934 g/mL and a refractive index of 1.4604 . It has a melting point of less than 0°C and a boiling point of 128°C . Its vapor pressure is 11mmHg at 25°C .科学研究应用
Synthesis of Polycrystalline Silicon
Trivinylchlorosilane plays a crucial role in the production of polycrystalline silicon . The predominant technology for producing polycrystalline silicon is the Siemens process, which involves the conversion of technical grade silicon (synthesized by carbon-thermal reduction of quartzites) to trichlorosilane . This is followed by rectification and hydrogen reduction .
Production of Silacyclobutanes and Silacyclobutenes
Trivinylchlorosilane can react with lithium-tert-butyl and 1,3-enynes to yield isomeric silacyclobutanes and silacyclobutenes . These compounds have potential applications in various fields of chemistry due to their unique structural and reactivity properties .
Treatment of Biomaterials
A study reports the possible use of Trivinylchlorosilane for treating Pluronic F127, chitosan for better attachment and proliferation of endothelial cells on biomaterials . This could have significant implications for the development of medical devices and tissue engineering scaffolds .
Preparation of Epoxy Terminated Carbosiloxane
Trivinylchlorosilane may be used to prepare epoxy terminated carbosiloxane . These compounds are of interest due to their potential applications in the field of polymer chemistry .
Green Chemistry
The use of chlorosilanes, including Trivinylchlorosilane, does not meet the requirements of the principles of green chemistry . Therefore, scientific research is focused on the search for new monomers that could be an alternative to chlorosilanes . This represents a significant challenge and opportunity in the field of sustainable chemistry .
Cost Reduction in Silicon Production
The cost of product silicon can be cut down by reducing the Trivinylchlorosilane synthesis costs through process and equipment improvement . This is a key area of focus in the silicon industry, with potential implications for a wide range of technologies that rely on silicon materials .
安全和危害
Trivinylchlorosilane is a hazardous substance. If inhaled, it is recommended to move the victim into fresh air and provide artificial respiration if necessary . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If it comes into contact with the eyes, they should be rinsed cautiously with water for several minutes . If ingested, the mouth should be rinsed but vomiting should not be induced .
作用机制
Target of Action
Trivinylchlorosilane, an organosilicon compound with the chemical formula C6H9ClSi , is primarily used as an intermediate in the synthesis of other organosilicon compounds . It interacts with various organic solvents and can be used to improve the performance of coatings, inks, and adhesives by enhancing their adhesion, abrasion resistance, and weather resistance .
Mode of Action
Trivinylchlorosilane’s mode of action is primarily through its reactions with other compounds. It is soluble in a variety of organic solvents, such as benzene, methanol, and ethanol . It is stable in air but may react with water to produce hydrochloric acid . The exact nature of these interactions and the resulting changes are dependent on the specific conditions and reactants involved.
Pharmacokinetics
It is known that it has a low boiling point and flash point, making it volatile . It also reacts rapidly with moisture, water, and protic solvents , which could potentially affect its bioavailability.
Result of Action
It is known that it can enhance the physical properties and anti-aging ability of rubber, plastic, and resin . It can also be used as a surfactant for skin care products and cosmetics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trivinylchlorosilane. It is stable in air but may react with water to produce hydrochloric acid . Therefore, the presence of moisture or water in the environment could potentially affect its stability and efficacy. Additionally, it should be stored away from oxidants and acids to avoid dangerous reactions .
属性
IUPAC Name |
chloro-tris(ethenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClSi/c1-4-8(7,5-2)6-3/h4-6H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKJLYMBVRDUEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(C=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1871-21-2 |
Source


|
| Record name | Trivinylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of trivinylchlorosilane in the context of carborane-containing molecules?
A1: Based on the abstract of the paper "Synthesis of a new class of carborane-containing star-shaped molecules via silicon tetrachloride promoted cyclotrimerization reactions." [], trivinylchlorosilane acts as a functionalization agent for symmetrical star-shaped molecules with carborane clusters. These core structures are functionalized with trivinylchlorosilane, resulting in compounds that can be used as precursors for synthesizing higher-order carbosilane dendrimers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

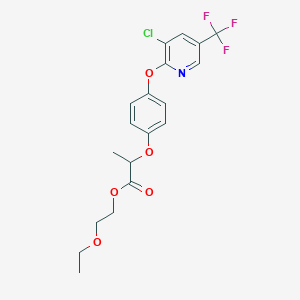



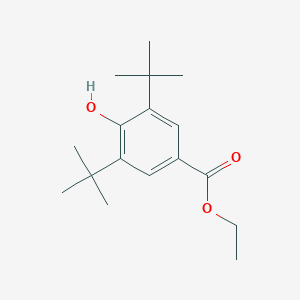
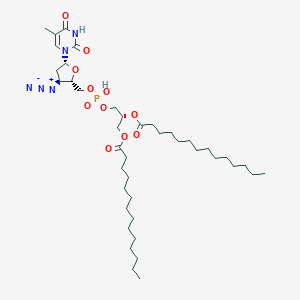
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)
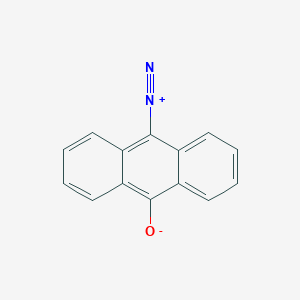
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)
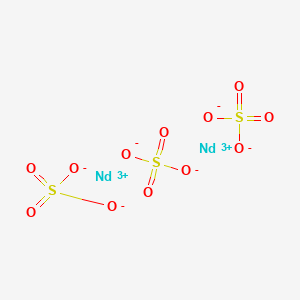

![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)
